3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride

描述

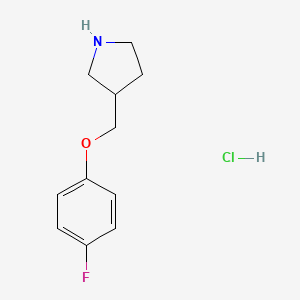

Chemical Structure and Properties 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride (CAS: 1314419-67-4 for the (3R)-enantiomer; 23123-11-7 for the racemic mixture) is a pyrrolidine derivative with a 4-fluorophenoxy group attached via a methylene bridge at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical applications . Its molecular formula is C₁₀H₁₃ClFNO, with a molecular weight of 217.67 g/mol .

Stereochemical Considerations

The compound exists in enantiomeric forms:

- (3R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1314419-67-4, purity: 95%) .

- (3S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1260619-17-7) . Enantiopure forms are critical for targeted biological activity, as chirality influences receptor binding .

Applications

Primarily used in drug discovery, its fluorinated aromatic moiety contributes to metabolic stability and bioavailability, particularly in central nervous system (CNS) targeting molecules .

属性

IUPAC Name |

3-[(4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBKSMRVBVBGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Preparation of 4-Fluorophenoxymethyl Intermediate

- Starting material: 4-fluorophenol

- Reagents: Epichlorohydrin or chloromethyl derivatives

- Conditions: Basic medium (e.g., potassium hydroxide or sodium hydride) to deprotonate the phenol and promote nucleophilic attack

- Reaction: The phenolate ion attacks the epoxide or chloromethyl compound to form the 4-fluorophenoxymethyl intermediate.

Step 2: Coupling with Pyrrolidine

- Reagents: Pyrrolidine

- Conditions: The intermediate from Step 1 is reacted with pyrrolidine, often under reflux in an appropriate solvent (e.g., ethanol, acetonitrile)

- Mechanism: Nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbon attached to the phenoxy group, forming the 3-((4-fluorophenoxy)methyl)pyrrolidine.

Step 3: Formation of Hydrochloride Salt

- Reagents: Hydrogen chloride (HCl) gas or hydrochloric acid solution

- Conditions: The free base is treated with HCl to form the hydrochloride salt, which enhances stability and solubility.

- Isolation: The hydrochloride salt is isolated by precipitation or crystallization.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as acetonitrile or DMF are preferred for nucleophilic substitution steps.

- Bases: Potassium hydroxide or sodium hydride are effective for phenol deprotonation.

- Temperature: Reflux temperatures (60–100 °C) optimize reaction rates.

- Purification: Crude products are purified by recrystallization or chromatography.

Data Table Summarizing Key Reaction Parameters

| Step | Reactants | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Formation of intermediate | 4-fluorophenol + epichlorohydrin | KOH or NaH, base | Acetonitrile/DMF | Room temp to reflux | 75–85 | Formation of 4-fluorophenoxymethyl intermediate |

| 2. Coupling with pyrrolidine | Intermediate + pyrrolidine | Reflux | Ethanol/Acetonitrile | 60–80 °C | 70–80 | Nucleophilic substitution to form target molecule |

| 3. Hydrochloride salt formation | Free base + HCl | HCl gas or aqueous HCl | Ether or ethanol | Ambient | >90 | Salt formation for stability and isolation |

Research Findings and Industrial Considerations

- The reaction sequence is well-established in literature for similar phenoxymethyl pyrrolidine derivatives, with yields typically ranging from 70% to 85% for key steps.

- Industrial production optimizes reaction times and purity by employing continuous flow reactors and automated process controls to minimize impurities and maximize yield.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

- Purification often involves silica gel chromatography or recrystallization from solvents such as ethanol or ethyl acetate.

Comparative Notes on Related Compounds

- Similar compounds, such as 3-((4-(2-methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride, follow analogous synthetic routes involving phenol alkylation followed by amine coupling and salt formation.

- The presence of the fluorine substituent on the phenoxy ring influences the electronic properties and may require slight adjustments in reaction conditions to optimize yields and purity.

化学反应分析

Types of Reactions

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde, while reduction can produce 4-fluorobenzylamine .

科学研究应用

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered ring structure providing flexibility. |

| Fluorophenoxy Group | Enhances lipophilicity and biological activity. |

| Hydrochloride Salt Form | Increases solubility in aqueous solutions. |

Chemistry

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to explore novel synthetic pathways that can lead to the development of new materials with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry. It is being investigated for its interactions with various biological targets, which may lead to the discovery of new therapeutic agents .

A study demonstrated that compounds similar to this compound showed enhanced binding affinity to certain receptors, suggesting potential applications in drug development targeting specific diseases .

Medicine

The ongoing research into the therapeutic applications of this compound is promising. It is primarily explored for its role in developing new drugs, particularly those targeting neurological disorders and cancer therapies .

Case Study: Drug Development

In preclinical studies, derivatives of this compound have shown efficacy in inhibiting tumor growth in specific cancer cell lines, indicating its potential as a lead compound for further drug development .

Industry

In industrial applications, this compound is utilized in the formulation of specialized materials, including fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine ring with fluorophenoxy substitution | Specific pyrrolidine configuration |

| 4-(4-Fluorophenoxy)piperidine Hydrochloride | Piperidine ring with similar substitution | Contains piperidine instead of pyrrolidine |

| 1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine Hydrochloride | Ethyl substitution on piperidine | Different substitution pattern and length |

作用机制

The mechanism of action of 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxy Derivatives

3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine Hydrochloride

- Structure: A bromine atom and methyl group at the 4- and 2-positions of the phenoxy ring, respectively.

- Molecular Formula: C₁₂H₁₆BrClNO.

- Key Differences: Increased molecular weight (304.62 g/mol) due to bromine substitution.

3-((4-Chlorophenoxy)methyl)pyrrolidine Hydrochloride

- Structure : Chlorine replaces fluorine at the para position.

- Molecular Formula: C₁₀H₁₃Cl₂NO.

- Key Differences: Higher electronegativity of chlorine may alter electronic interactions in receptor binding. CAS: 954223-32-6 (related chloro-methyl analog) with noted safety precautions for inhalation risks .

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride

Sulfonyl-Modified Pyrrolidine Derivatives

3-(((4-(Trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine Hydrochloride (IIIf)

- Structure: A trifluoromethylphenylsulfonyl group replaces the phenoxy moiety.

- Molecular Formula: C₁₂H₁₂ClF₃NO₂S.

- Lower yield (50%) in synthesis compared to phenoxy derivatives .

3-((Naphthalen-1-ylsulfonyl)methyl)pyrrolidine Hydrochloride (IIIa)

Methyl-Substituted Phenoxy Derivatives

3-{[2-(tert-Butyl)-4-methylphenoxy]methyl}pyrrolidine Hydrochloride

Comparative Data Table

Key Research Findings

- Electronic Effects : Fluorine’s electronegativity in the para position optimizes dipole interactions in receptor binding, whereas bulkier halogens (e.g., bromine) prioritize lipophilicity .

- Stereochemistry : The (3R)-enantiomer (CAS: 1314419-67-4) shows higher CNS activity compared to racemic mixtures .

- Synthetic Challenges: Sulfonyl derivatives require multi-step oxidation, leading to moderate yields (35–50%) compared to phenoxy analogs .

生物活性

Overview

3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride is a synthetic compound characterized by a pyrrolidine ring linked to a 4-fluorophenoxy group. Its molecular formula is C11H15ClFNO, and it is primarily utilized in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound modulates the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurological functions.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating certain diseases.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Antimicrobial Activity : Studies have shown that related pyrrolidine compounds exhibit significant antimicrobial properties against various pathogens, suggesting that this compound could also possess similar effects .

- Anticancer Properties : Compounds with similar structures have demonstrated anticancer activity against various cancer cell lines. For instance, derivatives of pyrrolidine have shown effectiveness against MDA-MB231 and HCT116 cell lines .

- Neurological Disorders : Given its receptor binding capabilities, this compound may be explored for its potential in treating conditions like depression or anxiety through modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives, providing insights into the potential effects of this compound:

- Anticancer Activity :

- Antimicrobial Activity :

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| 3-((4-Fluorophenoxy)methyl)pyrrolidine HCl | Antimicrobial | Various pathogens | Not yet established |

| Pyrrolidine derivative A | Anticancer | MDA-MB231 | IC50 = 42.5 µg/mL |

| Pyrrolidine derivative B | Antimicrobial | Staphylococcus aureus | MIC = 3.12 µg/mL |

| Pyrrolidine derivative C | Anticancer | HCT116 | IC50 = 64.3 µg/mL |

常见问题

Q. What are the validated synthetic routes for 3-((4-Fluorophenoxy)methyl)pyrrolidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-fluorophenol with a pyrrolidine derivative bearing a leaving group (e.g., chloride) under alkaline conditions (e.g., NaOH in dichloromethane) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states and guide experimental conditions, reducing trial-and-error approaches . Post-synthesis, purification via recrystallization or column chromatography (using silica gel and methanol/dichloromethane gradients) ensures ≥98% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the fluorophenoxy and pyrrolidine moieties. The 4-fluorophenyl group shows characteristic aromatic splitting patterns (~6.8–7.2 ppm) and F NMR signals (-115 to -120 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity and detect impurities (<0.5%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks matching the theoretical molecular weight (CHFNO·HCl ≈ 237.7 g/mol) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian software) model electronic properties, reaction mechanisms, and substituent effects. For example:

- Reaction Path Search : Identify low-energy pathways for fluorophenoxy group incorporation using transition-state analysis .

- Docking Studies : Predict binding affinities to biological targets (e.g., NMDA receptors) by simulating interactions with the pyrrolidine scaffold .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or yields .

Q. What experimental strategies address contradictions in pharmacological data (e.g., receptor binding vs. in vivo effects)?

- Methodological Answer :

- Dose-Response Studies : Establish EC values in vitro (e.g., radioligand displacement assays) and correlate with behavioral tests (e.g., locomotor activity in rodents) .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing data variability .

Q. How should researchers develop robust quality control (QC) protocols for batch-to-batch consistency?

- Methodological Answer :

- Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability studies (ICH guidelines) .

- Impurity Tracking : Use HPLC-MS to identify and quantify byproducts (e.g., dehalogenated or oxidized derivatives) .

- Reference Standards : Cross-validate with certified reference materials (CRMs) for spectroscopic and chromatographic calibration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated hazardous containers .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。